molecular formula C7H5FN2O3 B1321429 2-Fluoro-4-nitrobenzamide CAS No. 350-32-3

2-Fluoro-4-nitrobenzamide

Cat. No. B1321429
CAS RN: 350-32-3
M. Wt: 184.12 g/mol
InChI Key: MPYXSYLXWAVLLK-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzamide is a chemical compound that has been studied for its potential as a building block in organic synthesis. It is related to various other compounds that have been synthesized and characterized for their utility in creating heterocyclic scaffolds and other complex organic molecules.

Synthesis Analysis

The synthesis of 2-Fluoro-4-nitrobenzamide has been described as a multi-step process starting from 2-fluoro-4-nitrotoluene. Oxidation of this precursor with potassium permanganate in the presence of a phase transfer catalyst yields 2-Fluoro-4-nitrobenzoic acid in 74% yield . Subsequent chlorination and amination steps produce N-methyl-2-fluoro-4-nitrobenzamide in 95% yield, which upon hydrogenation in the presence of Pd/C affords 4-amino-2-fluoro-N-methyl-benzamide in 98% yield . This synthesis route demonstrates the feasibility of obtaining 2-Fluoro-4-nitrobenzamide derivatives with high efficiency.

Molecular Structure Analysis

While the specific molecular structure analysis of 2-Fluoro-4-nitrobenzamide is not detailed in the provided papers, related compounds such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been characterized using X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR . These techniques are essential for confirming the structure of synthesized compounds and ensuring the purity and identity of the target molecule.

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been explored for the preparation of various nitrogenous heterocycles . This compound has been used to synthesize benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through immobilization on Rink resin, chlorine substitution, nitro group reduction, and appropriate cyclization . Additionally, the synthesis of α-fluoronitroalkenes through radical nitration-debromination of α-bromo-α-fluoroalkenes has been reported, highlighting the versatility of fluorinated nitro compounds as building blocks in organic synthesis .

Physical and Chemical Properties Analysis

Scientific Research Applications

A Convenient Synthesis of 4-amino-2-fluoro-N-methyl-benzamide

  • The synthesis of 2-Fluoro-4-nitrobenzoic acid is achieved through oxidation of 2-fluoro-4-nitrotoluene. Subsequent steps involve chlorination, amination, and hydrogenation to produce N-methyl-2-fluoro-4-nitrobenzamide and finally 4-amino-2-fluoro-N-methyl-benzamide (Defeng Xu et al., 2013).

Applications in Imaging

PET Imaging Ligands

  • Compounds including 2-Fluoro-4-nitrobenzamide derivatives have been synthesized and exhibit high affinity to σ receptors. Notably, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide shows potent binding affinity and selectivity. These characteristics position it as a potential ligand for PET imaging of σ receptors in humans (C. Shiue et al., 1997).

Catalysis

Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst

  • This study highlights the use of a carbon-supported magnetic iron nanocatalyst derived from lignin residue for the hydrogenation of nitroarenes to anilines. This process tolerates various functional groups, including fluoro, and is used in the hydrogenation of nitrobenzamide to aminobenzamide, showcasing the reactivity and potential of 2-Fluoro-4-nitrobenzamide in catalytic applications (Naina Sarki et al., 2022).

Drug Synthesis and Development

Synthesis of Androgen Receptor Antagonists MDV3100

  • In the synthesis of MDV3100, an antagonist for the androgen receptor, 4-amino-2-fluoro-N-methylbenzamide plays a crucial role. It's synthesized from 2-fluoro-1-methyl-4-nitro-benzoic acid and is a key intermediate in producing MDV3100, showcasing the utility of 2-Fluoro-4-nitrobenzamide in the development of pharmaceuticals (Li Zhi-yu, 2012).

Safety And Hazards

2-Fluoro-4-nitrobenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

properties

IUPAC Name

2-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYXSYLXWAVLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617997
Record name 2-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrobenzamide

CAS RN

350-32-3
Record name 2-Fluoro-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-nitrobenzoic acid (5.0 g) in N,N-dimethylformamide (100 mL) were added ammonium chloride (7.2 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (9.5 mL), l-hydroxybenzotriazole (8.3 g) and N,N-diisopropylethylamine (24 mL), and the mixture was stirred overnight at room temperature. To the reaction mixture was added saturated aqueous sodium hydrogen carbonate solution, and the precipitate was collected by filtration to give the title compound (3.1 g).
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24 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To 2-fluoro-4-nitrobenzoic acid suspended in CH2Cl2 under Ar was added DMF then oxalyl chloride. The reaction was stirred at room temperature 1.5 h then the solvent was evaporated. The residue was dissolved in THF and ammonia gas was bubbled through the reaction for 15 min. The solvent was evaporated and the residue partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc. The extracts were dried (MgSO4), filtered, and evaporated. Column chromatography (SiO2, 0-100% EtOAc/Hex) gave pure 2-fluoro-4-nitrobenzamide (E335).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
D Xu, X Xu, Z Zhu - Journal of Chemical Research, 2013 - journals.sagepub.com
… N-methyl-2-fluoro-4-nitrobenzamide was then produced via chlorination and amination in 95% yield. Hydrogenation in the presence of Pd/C can afforded 4-amino-2fluoro-N-methyl-…
Number of citations: 5 journals.sagepub.com
AJ Bridges, H Zhou - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… 2-Fluoro-4-nitrobenzamide 21. To a mixture of 2-fluoro-4-… under reduced pressure to give 2-fluoro-4-nitrobenzamide (0.83 g, … A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmoles) …
Number of citations: 33 onlinelibrary.wiley.com
X Xu, R Ge, L Li, J Wang, X Lu, S Xue, X Chen… - European Journal of …, 2018 - Elsevier
… We got 2-fluoro-4- nitrobenzamide (5) through 4 reacting with aqueous ammonia in the presence of thionyl chloride. 5 was converted to 4-amino-2-fluorobenzonitrile (7) by the treatment …
Number of citations: 26 www.sciencedirect.com
T Rühl, W Deuther-Conrad… - Organic and …, 2012 - orgmedchemlett.springeropen.com
The endocannabinoid system is involved in many physiological and pathological processes. Two receptors (cannabinoid receptor type 1 (CB1) and type 2 (CB2)) are known so far. …
Number of citations: 37 orgmedchemlett.springeropen.com
J Yang, D Ma, S Liu, Z Tan, M Guo, Z Cao… - European Journal of …, 2022 - Elsevier
… Firstly, 4-fluoro-2-nitrobenzoic acid (1) was reacted with thionyl chloride in toluene to provide the acyl chloride, which was treated with ammonia to give 2-fluoro-4-nitrobenzamide (2). …
Number of citations: 1 www.sciencedirect.com
C Steinebach, A Bricelj, A Murgai, I Sosič… - Journal of Medicinal …, 2023 - ACS Publications
Immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are the most common cereblon (CRBN) recruiters in proteolysis-targeting chimera (…
Number of citations: 2 pubs.acs.org
M Domanský - 2023 - dspace.cuni.cz
Charles University in Prague, Faculty of Pharmacy in Hradec Králové Supervisor: Assoc. Prof. PharmD. Jan Zitko, PhD. Consultant: Mgr. Marek Kerda Author: Miroslav Domanský Title of …
Number of citations: 0 dspace.cuni.cz
T Qin, YY Ma, CE Dong, WL Wu, YY Feng… - Journal of Molecular …, 2022 - Elsevier
Coupling of two distinct pharmacophores, 1,4-naphthoquinone and benzoic acid, endowed with different biological properties, afforded twenty-two hybrid compounds to modulate both …
Number of citations: 2 www.sciencedirect.com
H Zhuo, Z Zhang, Y Liu, J Zhang, G Zhao - Medicinal Chemistry Research, 2020 - Springer
Isatin (1H-indole-2,3-dione) was reported to possess anticancer activities through its effect on tumor proliferation, apoptosis, and metastasis in vitro and in vivo. Here, we described the …
Number of citations: 1 link.springer.com
K Pratap, KK Yadav, DS Rawat - Chemistry & Biology Interface, 2022 - researchgate.net
As per WHO report 202, cancer is a leading cause of death worldwide, accounting for nearly 10 million deaths. Socancer remains one of the major public health burdensworldwide. It is …
Number of citations: 2 www.researchgate.net

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